molecular formula C12H17ClN2O2 B295023 2-Chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate

2-Chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate

Cat. No.: B295023
M. Wt: 256.73 g/mol
InChI Key: XYVQXJDCRYLKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate, also known as carbaryl, is a widely used insecticide. It belongs to the carbamate family of chemicals and is used to control pests in agriculture, forestry, and public health. Carbaryl is known for its effectiveness against a broad range of pests and its relatively low toxicity to humans and animals. In

Mechanism of Action

Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for proper nervous system function. By inhibiting AChE, 2-Chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis and death of the pest.
Biochemical and physiological effects:
Carbaryl has been shown to have a range of biochemical and physiological effects. In addition to its effects on the nervous system, this compound has been shown to disrupt the endocrine system, alter immune function, and affect reproductive function. Carbaryl has also been shown to have toxic effects on aquatic organisms and other non-target species.

Advantages and Limitations for Lab Experiments

Carbaryl is widely used in laboratory experiments due to its effectiveness against a broad range of pests and its relatively low toxicity to humans and animals. However, there are limitations to its use, including its potential for non-specific effects on other biological systems and the need for careful handling and disposal due to its toxicity.

Future Directions

There are several areas of future research related to 2-Chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate. One area of interest is the development of more targeted insecticides that have fewer non-specific effects on other biological systems. Another area of interest is the development of new delivery systems for this compound and other insecticides, such as nanoparticles or liposomes. Finally, there is a need for further research on the long-term effects of this compound exposure on human and animal health.

Synthesis Methods

Carbaryl can be synthesized by reacting 1-naphthol with methyl isocyanate in the presence of a catalyst. The resulting product is then treated with chloromethyl dimethylamine to yield 2-Chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps.

Scientific Research Applications

Carbaryl has been extensively studied for its use as an insecticide in agriculture, forestry, and public health. It is effective against a broad range of pests, including insects, mites, and ticks. Carbaryl has also been used to control pests in residential and commercial settings. In addition to its use as an insecticide, 2-Chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate has been studied for its potential as a drug delivery agent and as a tool for studying the nervous system.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

[2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C12H17ClN2O2/c1-14(2)8-9-5-6-11(10(13)7-9)17-12(16)15(3)4/h5-7H,8H2,1-4H3

InChI Key

XYVQXJDCRYLKMY-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC(=C(C=C1)OC(=O)N(C)C)Cl

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)OC(=O)N(C)C)Cl

Origin of Product

United States

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